3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1801762-09-3
VCID: VC8248651
InChI: InChI=1S/C5H7F2N3/c1-10-2-3(8)4(9-10)5(6)7/h2,5H,8H2,1H3
SMILES: CN1C=C(C(=N1)C(F)F)N
Molecular Formula: C5H7F2N3
Molecular Weight: 147.13

3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine

CAS No.: 1801762-09-3

Cat. No.: VC8248651

Molecular Formula: C5H7F2N3

Molecular Weight: 147.13

* For research use only. Not for human or veterinary use.

3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine - 1801762-09-3

Specification

CAS No. 1801762-09-3
Molecular Formula C5H7F2N3
Molecular Weight 147.13
IUPAC Name 3-(difluoromethyl)-1-methylpyrazol-4-amine
Standard InChI InChI=1S/C5H7F2N3/c1-10-2-3(8)4(9-10)5(6)7/h2,5H,8H2,1H3
Standard InChI Key KFFXVLMRFHOETM-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)C(F)F)N
Canonical SMILES CN1C=C(C(=N1)C(F)F)N

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular formula of 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine is C₅H₇F₂N₃, with a molecular weight of 147.13 g/mol. Its hydrochloride salt (CAS: 1946817-21-5) has a molecular weight of 183.59 g/mol. The compound’s structure features a pyrazole ring with substituents at positions 1 (methyl), 3 (difluoromethyl), and 4 (amine).

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₅H₇F₂N₃
Molecular Weight (Base)147.13 g/mol
Molecular Weight (HCl salt)183.59 g/mol
SMILESCN1C=C(C(=N1)C(F)F)N
InChIKeySEZFDWWCNAXYLL-UHFFFAOYSA-N

Spectroscopic and Crystallographic Data

X-ray crystallography of related pyrazole derivatives, such as 3-(difluoromethyl)-1-methyl-N-(4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanoacridin-9-yl)-1H-pyrazole-4-carboxamide, reveals planar pyrazole and quinoline rings with a dihedral angle of 76.76° between them . While direct data for the amine variant is limited, its structural similarity suggests comparable planarity and intermolecular interactions.

Synthesis and Production

Industrial Synthesis Routes

The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine typically involves cyclization reactions. A patented method (CN111362874B) employs a two-step process:

  • Substitution/Hydrolysis: α,β-Unsaturated esters react with 2,2-difluoroacetyl halides in the presence of a base to form α-difluoroacetyl intermediates .

  • Condensation/Cyclization: The intermediate undergoes cyclization with methylhydrazine, catalyzed by potassium iodide, yielding the pyrazole ring with minimized isomer formation (95:5 ratio of target product to isomer) .

Key Reaction Conditions:

  • Temperature: -30°C to 85°C .

  • Catalysts: KI or NaI .

  • Yield: 75–80% after recrystallization .

Process Optimization

Recent improvements focus on reducing isomers and simplifying purification. For example, using weak bases (e.g., Na₂CO₃) in two-phase systems during cyclization minimizes ester saponification, enhancing yield to >99% purity . Carbon dioxide acidification in Claisen condensation steps also reduces hazardous waste .

Applications in Agrochemicals

Role in SDHI Fungicides

3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine is a precursor for SDHI fungicides like bixafen, fluxapyroxad, and benzovindiflupyr . These compounds inhibit fungal mitochondrial complex II, disrupting energy production.

FungicideYear IntroducedTarget Crops
Bixafen2011Cereals, Soybeans
Fluxapyroxad2011Fruits, Vegetables
Benzovindiflupyr2012Grains, Legumes

Market Impact

In 2018, U.S. usage of fluxapyroxad and benzovindiflupyr reached 180,000 kg and 91,000 kg, respectively . Their efficacy against Zymoseptoria tritici (septoria leaf blotch) has driven adoption in cereal crops .

ParameterRecommendation
Personal ProtectionGloves, goggles, respirator
StorageCool, dry, ventilated area
First AidFlush eyes/skin with water

Environmental Considerations

Waste disposal must comply with hazardous waste regulations due to persistent fluorinated byproducts.

Recent Research and Developments

Green Synthesis Advances

Solvay Laboratories developed a CO₂-mediated acidification method that replaces strong acids, reducing corrosive waste and improving atom economy . This approach achieves 80% yield with 99.9% purity .

Structural Modifications

Studies on analogs, such as 3-(difluoromethyl)-N-((E)-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine, explore enhanced bioactivity via sulfanyl and nitro groups .

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